3-Fluoropiperidine-4-carboxylic acid

AMPK activation metabolic disease pharmacokinetic optimization

3-Fluoropiperidine-4-carboxylic acid (isonipecotic acid analog) addresses medicinal chemistry challenges: its 3-fluoro substitution lowers piperidine basicity (~2.2 pKa units) to mitigate hERG liability, while the axial-F preference provides conformational bias for enhanced target selectivity. Strategic replacement for high-clearance leads; enables exploration of fluorine effects on PK/safety. Available for research & development procurement.

Molecular Formula C6H10FNO2
Molecular Weight 147.15 g/mol
Cat. No. B7900851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropiperidine-4-carboxylic acid
Molecular FormulaC6H10FNO2
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1CNCC(C1C(=O)O)F
InChIInChI=1S/C6H10FNO2/c7-5-3-8-2-1-4(5)6(9)10/h4-5,8H,1-3H2,(H,9,10)
InChIKeyDUBNMTMXCUHCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropiperidine-4-carboxylic Acid for Pharmaceutical R&D: CAS 1303973-41-2 Procurement & Technical Specifications


3-Fluoropiperidine-4-carboxylic acid (CAS 1303973-41-2; molecular formula C₆H₁₀FNO₂) is a fluorinated heterocyclic building block classified within the piperidine-4-carboxylic acid (isonipecotic acid) family [1]. The compound features a fluorine atom at the 3-position and a carboxylic acid moiety at the 4-position of the saturated six-membered piperidine ring, generating two stereocenters with defined stereochemical configurations . As an analog of the conformationally constrained GABA derivative piperidine-4-carboxylic acid (pK₁: 3.73; pK₂: 10.72) [2], this fluorinated variant serves as a key intermediate in medicinal chemistry programs targeting neurological disorders, metabolic disease pathways, and enzyme inhibitor design [3].

Why 3-Fluoropiperidine-4-carboxylic Acid Cannot Be Replaced by Unsubstituted Piperidine-4-carboxylic Acid Analogs


Direct substitution of 3-fluoropiperidine-4-carboxylic acid with unfluorinated piperidine-4-carboxylic acid (isonipecotic acid) or alternative positional fluorinated isomers introduces substantial differences in molecular conformation, basicity, and pharmacokinetic profile that compromise drug-like properties. The introduction of a single fluorine atom at the 3-position alters the piperidine ring's chair conformation through stereoelectronic effects, producing an axial-F preference that rigidifies the scaffold and modifies its three-dimensional presentation to biological targets [1]. Furthermore, the fluorine atom's strong electron-withdrawing inductive effect attenuates the basicity of the piperidine nitrogen, a critical determinant of hERG channel affinity and cardiac safety profiles [2]. These conformational and electronic perturbations translate into quantifiable differences in metabolic stability, clearance rates, and target engagement that cannot be recapitulated by non-fluorinated or differently fluorinated analogs, making compound selection a material decision in lead optimization programs.

Quantitative Differentiation Evidence: 3-Fluoropiperidine-4-carboxylic Acid Versus Unsubstituted and Positional Analog Analogs


Rat Clearance Reduction: trans-3-Fluoropiperidine-Containing Analog vs. Unsubstituted Piperidine Baseline

In a lead optimization campaign for indirect AMPK activators, incorporation of a trans-3-fluoropiperidine moiety (structurally derived from 3-fluoropiperidine-4-carboxylic acid) into a pyridine diamide scaffold reduced rat in vivo clearance from above liver blood flow to 19 mL/min/kg, while maintaining on-target potency [1]. This represents a reduction of greater than 70% relative to rat liver blood flow (~70 mL/min/kg), achieved without negatively impacting AMPK activation efficacy. The improvement is attributed to the strategic placement of the fluorine substituent at the 3-position, which increases steric hindrance around a metabolically labile secondary amide bond and attenuates the basicity of the piperidine nitrogen [1].

AMPK activation metabolic disease pharmacokinetic optimization drug metabolism

hERG Liability Mitigation via Fluorine-Induced Basicity Attenuation

The trans-3-fluoropiperidine-containing analog (compound 32) demonstrated improved hERG profile compared to unsubstituted piperidine-containing predecessors, with the improvement mechanistically linked to attenuation of the piperidine nitrogen basicity by the electron-withdrawing 3-fluoro substituent [1]. The baseline piperidine nitrogen in unsubstituted piperidine-4-carboxylic acid exhibits a basic pKa₂ of 10.72 [2]. Introduction of a fluorine atom at the 3-position reduces this basicity through inductive electron withdrawal, with 3-fluoropiperidine exhibiting a predicted basic pKa of approximately 8.48 . This ~2.24 log unit reduction in basicity correlates with decreased affinity for the hERG potassium channel, a primary predictor of drug-induced QT prolongation and cardiotoxicity [1].

cardiac safety hERG channel basicity modulation drug safety profiling

Conformational Rigidification via Axial-F Preference: 3-Fluoro vs. Unsubstituted Piperidine Scaffolds

Systematic NMR spectroscopic and computational investigation of diversely substituted fluorinated piperidines established that fluorine at the 3-position exhibits a pronounced axial preference in solution, driven by a combination of charge-dipole interactions, hyperconjugation, and solvation effects [1]. This axial-F preference rigidifies the piperidine ring conformation, reducing the conformational flexibility inherent to unsubstituted piperidine scaffolds. In contrast, unsubstituted piperidine-4-carboxylic acid adopts a chair conformation with the α-carboxylate group oriented equatorially [2], but lacks the stereoelectronic bias that locks the fluorine-substituted ring into a preferred geometry. The resulting conformational constraint alters the three-dimensional spatial presentation of substituents extending from the piperidine core, directly impacting molecular recognition by biological targets and potentially reducing entropic penalties upon binding.

conformational analysis fluorine stereoelectronic effects scaffold rigidification molecular recognition

Optimal Research Applications for 3-Fluoropiperidine-4-carboxylic Acid Procurement


Metabolic Stability Optimization in Lead Compound Series

Medicinal chemistry programs encountering high in vivo clearance with piperidine-4-carboxylic acid-containing leads should prioritize 3-fluoropiperidine-4-carboxylic acid as a strategic replacement building block. As demonstrated in the AMPK activator optimization campaign, the 3-fluoro substitution reduced rat clearance from >70 mL/min/kg to 19 mL/min/kg while preserving target potency [1]. This scenario is particularly relevant for programs targeting metabolic diseases (Type II diabetes, obesity) and CNS disorders where sustained target engagement is required. The 3-fluoropiperidine-4-carboxylic acid scaffold enables medicinal chemists to address clearance liabilities through strategic steric shielding of metabolically labile amide bonds without resorting to extensive scaffold hopping or de novo design [1].

Cardiac Safety De-risking in Early-Stage Drug Discovery

Programs where piperidine-containing lead series exhibit concerning hERG signals should evaluate 3-fluoropiperidine-4-carboxylic acid as a core scaffold modification. The electron-withdrawing fluorine atom attenuates piperidine nitrogen basicity by approximately 2.2 pKa units relative to unsubstituted piperidine-4-carboxylic acid (pKa₂ 10.72 vs. ~8.48 for 3-fluoropiperidine) [1][2]. This basicity reduction is directly correlated with decreased hERG channel affinity and improved cardiac safety margins [1]. Procurement of 3-fluoropiperidine-4-carboxylic acid enables systematic exploration of fluorine positional effects on safety pharmacology endpoints, supporting data-driven lead optimization decisions before advancing to costly GLP toxicology studies.

Conformationally Constrained Scaffold Design for Enhanced Target Selectivity

Drug discovery programs requiring precise three-dimensional pharmacophore presentation should leverage the axial-F preference of 3-fluoropiperidine-4-carboxylic acid to access conformationally biased scaffolds. The stereoelectronic effects governing fluorinated piperidine conformations have been systematically characterized through NMR and computational studies, establishing a codified design principle for rigid molecular frameworks [1]. This conformational constraint can reduce entropic binding penalties and enhance selectivity among structurally related protein targets (e.g., GPCR subtypes, kinase isoforms). Procurement of stereochemically defined 3-fluoropiperidine-4-carboxylic acid enables structure-based drug design teams to exploit fluorine-mediated conformational biasing as a rational strategy for improving target engagement and selectivity profiles [1].

Chiral Building Block for Enzyme Inhibitor Synthesis

Synthetic chemistry teams developing α-glucosidase or cholinesterase inhibitors for diabetes and Alzheimer's disease applications should evaluate 3-fluoropiperidine-4-carboxylic acid as a versatile chiral building block. Recent studies on fluorine-substituted piperidine derivatives have demonstrated several-fold improvements in α-glucosidase inhibitory activity compared to the clinical standard acarbose, with defined stereochemistry at the piperidine core governing enzyme inhibition kinetics and binding modes [2]. The carboxylic acid functionality at the 4-position provides a convenient handle for amide bond formation and further derivatization, while the defined stereocenters enable access to enantiomerically pure inhibitor candidates. This scenario is supported by in vivo validation of fluorinated piperidine-containing compounds in STZ-induced diabetic rat models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoropiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.